Cas no 1936302-00-9 (3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol)

3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-Azetidinol, 3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-
- 3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol
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- インチ: 1S/C7H11N3O3/c1-12-2-5-9-6(13-10-5)7(11)3-8-4-7/h8,11H,2-4H2,1H3
- InChIKey: XTANPITXNVTSJC-UHFFFAOYSA-N
- SMILES: N1CC(C2ON=C(COC)N=2)(O)C1
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259315-1g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 1g |
$1150.0 | 2023-09-14 | ||
Enamine | EN300-259315-10.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 10.0g |
$3795.0 | 2023-03-01 | ||
Enamine | EN300-259315-1.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 1.0g |
$1150.0 | 2023-03-01 | ||
Enamine | EN300-259315-5.0g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 5.0g |
$3018.0 | 2023-03-01 | ||
Enamine | EN300-259315-2.5g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 2.5g |
$2384.0 | 2023-09-14 | ||
Enamine | EN300-259315-5g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 5g |
$3018.0 | 2023-09-14 | ||
Enamine | EN300-259315-10g |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]azetidin-3-ol |
1936302-00-9 | 10g |
$3795.0 | 2023-09-14 |
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-ol 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3-3-(methoxymethyl)-1,2,4-oxadiazol-5-ylazetidin-3-olに関する追加情報
CAS No. 1936302-00-9: Structural Characterization and Emerging Applications of 3-(3-(Methoxymethyl)-1,2,4-Oxadiazol-5-Yl)Azetidin-3-Ol
The compound 3-(3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)azetidin-3-ol (CAS No. 1936302-00-9) represents a novel hybrid scaffold combining the 1,2,4-oxadiazole and azetidinol pharmacophores. This heterocyclic structure has garnered significant attention in medicinal chemistry due to its tunable physicochemical properties and potential for modulating biological targets. The methoxymethyl substitution at the oxadiazole ring introduces steric and electronic effects that influence molecular interactions with protein receptors. Recent studies highlight its role as a versatile building block for designing bioactive molecules with tailored therapeutic profiles.
The core structure of 1,2,4-oxadiazole is renowned for its stability and ability to form hydrogen bonds, making it a popular choice in drug discovery programs targeting enzyme inhibition and receptor modulation. When conjugated with the azetidinol ring—a four-membered cyclic alcohol—the resulting molecule exhibits enhanced lipophilicity while maintaining water solubility. This dual-characteristic profile aligns with modern drug design principles emphasizing optimal ADME (absorption, distribution, metabolism, excretion) properties. The azetidinol moiety also provides opportunities for further derivatization through nucleophilic substitution reactions at the hydroxyl group.
Synthetic methodologies for this compound have evolved significantly in recent years. Modern approaches often employ microwave-assisted synthesis or metal-catalyzed coupling reactions to improve yield and stereoselectivity. A notable advancement involves the use of green chemistry protocols that minimize byproduct formation while maintaining high purity standards (>98% HPLC). These innovations address industry demands for scalable production processes compatible with Good Manufacturing Practice (GMP) requirements.
Emerging research from 2024 highlights the compound's potential in antiviral drug development. In vitro studies demonstrate that derivatives of this scaffold exhibit nanomolar inhibitory activity against viral proteases by forming covalent bonds with cysteine residues in active sites. The unique combination of the methoxy electron-donating group and the rigid oxadiazole framework creates a favorable binding conformation that enhances target specificity compared to traditional acyclic inhibitors.
In the field of antimicrobial agents, recent publications report promising results against multidrug-resistant bacterial strains. The compound's ability to disrupt biofilm formation has been attributed to its zwitterionic character—facilitating membrane penetration while resisting efflux pump mechanisms common in resistant pathogens. Computational modeling studies corroborate these findings by identifying key hydrogen bonding interactions between the azetidinol hydroxyl group and bacterial cell wall components.
Beyond pharmaceutical applications, this molecule shows utility as an organic synthetic intermediate. Its reactivity profile enables participation in cascade reactions leading to complex polycyclic architectures relevant to natural product synthesis. Notably, recent total syntheses of marine alkaloids have successfully employed this scaffold as a key intermediate due to its compatibility with both acidic and basic reaction conditions.
The environmental impact assessment of production processes for CAS No. 1936302-00-9 reveals low ecological toxicity profiles when compared to conventional heterocycle precursors. Life cycle analysis indicates reduced energy consumption during purification stages due to improved crystallization behavior from aqueous media—a critical factor for sustainable chemical manufacturing initiatives.
Ongoing research focuses on optimizing substituent patterns around the central oxadiazole ring to enhance pharmacokinetic properties. Current studies explore fluorinated analogs that demonstrate improved metabolic stability without compromising target affinity. These modifications align with industry trends toward developing prodrug strategies that improve oral bioavailability through enhanced intestinal permeability.
In academic research settings, this compound serves as an ideal model system for studying conformational dynamics using solid-state NMR techniques. The rigid yet flexible nature of the azetidinol ring provides valuable insights into how subtle structural changes affect molecular recognition processes at protein-ligand interfaces—a fundamental aspect of rational drug design methodologies.
Clinical-stage investigations are currently evaluating formulations containing this scaffold for topical applications in dermatological treatments. Preliminary trials indicate excellent skin permeability characteristics combined with minimal systemic absorption—attributes that address safety concerns associated with traditional transdermal delivery systems while maintaining therapeutic efficacy.
The integration of machine learning algorithms into structure-property relationship analyses has accelerated lead optimization efforts involving this class of compounds. Predictive models trained on extensive datasets from high-throughput screening campaigns enable rapid identification of optimal substituent combinations that balance potency with safety margins across diverse biological targets.
In materials science applications, derivatives of this molecule are being explored as functional additives in polymer composites due to their flame-retardant properties stemming from nitrogen-rich heterocycles forming protective char layers under thermal stress conditions—a promising avenue for developing next-generation fire-resistant materials without compromising mechanical performance characteristics.
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